molecular formula C23H30N2O2S B5976422 3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-benzyl-N-methylpropanamide

3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-benzyl-N-methylpropanamide

Cat. No. B5976422
M. Wt: 398.6 g/mol
InChI Key: VCZUUTXDJQZFTC-UHFFFAOYSA-N
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Description

3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-benzyl-N-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound has shown promising results in preclinical studies, and its synthesis, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.

Mechanism of Action

3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-benzyl-N-methylpropanamide specifically targets the Bruton's tyrosine kinase (BTK) pathway, which is known to play a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound disrupts the signaling cascade that leads to the activation of various downstream targets, including AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. The compound also inhibits the production of pro-inflammatory cytokines, which are involved in the development and progression of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-benzyl-N-methylpropanamide is its specificity for BTK, which makes it a potentially safer and more effective treatment option compared to other BTK inhibitors. However, the compound has also been shown to have some limitations, including its potential toxicity and the development of resistance in some cancer cells.

Future Directions

Future research on 3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-benzyl-N-methylpropanamide could focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Additionally, the compound could be investigated in combination with other drugs or therapies to enhance its anti-tumor effects. Finally, further studies are needed to understand the mechanisms of resistance to this compound and develop strategies to overcome it.

Synthesis Methods

The synthesis of 3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-benzyl-N-methylpropanamide involves several steps, including the reaction of 5-acetyl-3-thiophene carboxaldehyde with piperidine, followed by the addition of benzylmagnesium chloride and N-methylpropanamide. The final compound is obtained after purification and characterization using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-benzyl-N-methylpropanamide has been investigated for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the growth and survival of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

properties

IUPAC Name

3-[1-[(5-acetylthiophen-3-yl)methyl]piperidin-4-yl]-N-benzyl-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2S/c1-18(26)22-14-21(17-28-22)16-25-12-10-19(11-13-25)8-9-23(27)24(2)15-20-6-4-3-5-7-20/h3-7,14,17,19H,8-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZUUTXDJQZFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2CCC(CC2)CCC(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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